molecular formula C8H14FN B15092479 6-Fluorospiro[2.5]octan-1-amine

6-Fluorospiro[2.5]octan-1-amine

Cat. No.: B15092479
M. Wt: 143.20 g/mol
InChI Key: GMMJZBJFYUESIW-UHFFFAOYSA-N
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Description

6-Fluorospiro[25]octan-1-amine is a chemical compound with the molecular formula C8H14FN It is a member of the spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorospiro[2.5]octan-1-amine typically involves the formation of the spiro structure followed by the introduction of the fluorine atom. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a fluorinated cyclopropane derivative can yield the desired compound. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

6-Fluorospiro[2.5]octan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of functionalized spiro compounds.

Scientific Research Applications

6-Fluorospiro[2.5]octan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure and reactivity make it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: Used in the production of materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Fluorospiro[2.5]octan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological molecules. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    6,6-Difluorospiro[2.5]octan-1-amine: Similar structure but with two fluorine atoms, which can alter its chemical and biological properties.

    6-Oxaspiro[2.5]octan-1-amine: Contains an oxygen atom in the spiro structure, leading to different reactivity and applications.

Uniqueness

6-Fluorospiro[2.5]octan-1-amine is unique due to its single fluorine atom, which provides a balance between reactivity and stability. This makes it particularly useful in applications where precise control over chemical interactions is required.

Properties

Molecular Formula

C8H14FN

Molecular Weight

143.20 g/mol

IUPAC Name

6-fluorospiro[2.5]octan-2-amine

InChI

InChI=1S/C8H14FN/c9-6-1-3-8(4-2-6)5-7(8)10/h6-7H,1-5,10H2

InChI Key

GMMJZBJFYUESIW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1F)CC2N

Origin of Product

United States

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